

Synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-D-Chg-OH*

Cat. No.: *B558547*

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Abstract

N-tert-Butoxycarbonyl-D-cyclohexylglycine (**Boc-D-Chg-OH**) is a non-proteinogenic amino acid derivative crucial in peptide synthesis and drug development. Its bulky cyclohexyl side chain imparts unique conformational constraints and lipophilicity to peptides, enhancing their metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide sequences using standard solid-phase and solution-phase synthesis methodologies. This technical guide provides an in-depth overview of the primary synthesis pathway for **Boc-D-Chg-OH**, including a detailed experimental protocol, quantitative data from analogous reactions, and a visual representation of the synthesis workflow.

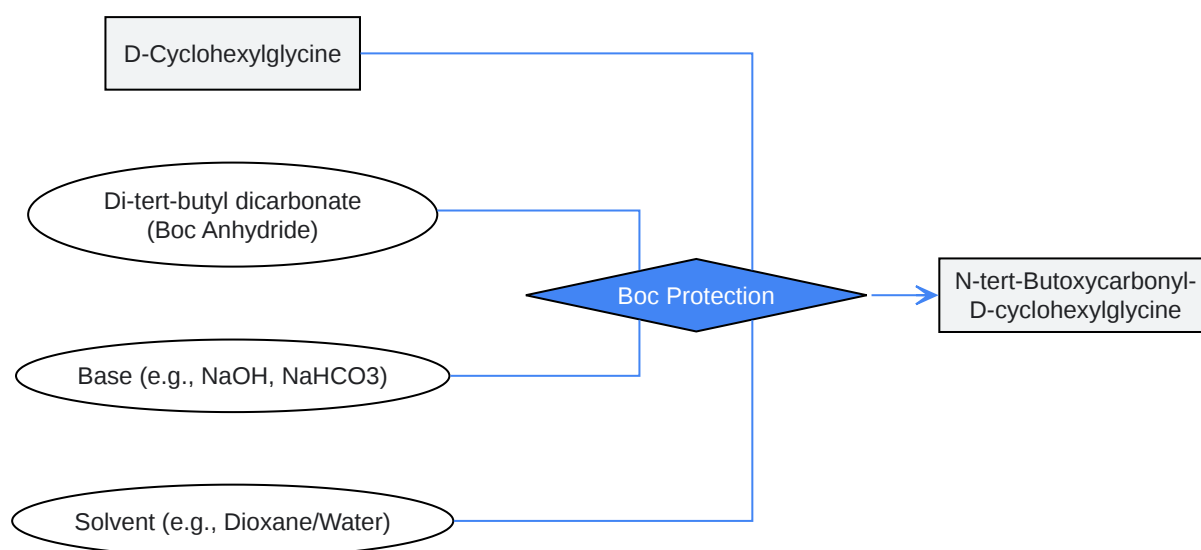
Introduction

The synthesis of modified peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, such as D-cyclohexylglycine, are valuable building blocks in this endeavor. The incorporation of D-cyclohexylglycine can render peptides resistant to enzymatic degradation and improve their pharmacological profiles. The Boc protecting group is a widely used, acid-labile protecting group for the amino function of amino acids, facilitating their use in peptide synthesis. The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is, therefore, a fundamental step in the preparation of many peptide-based drug candidates.

The most common and straightforward method for the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is the direct N-tert-butoxycarbonylation of D-cyclohexylglycine. This reaction involves the treatment of the free amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Synthesis Pathway

The synthesis of N-tert-Butoxycarbonyl-D-cyclohexylglycine is a single-step process involving the protection of the amino group of D-cyclohexylglycine.



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